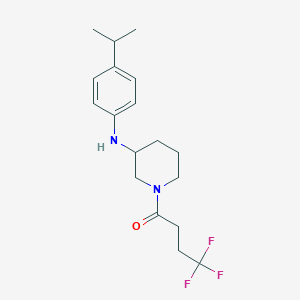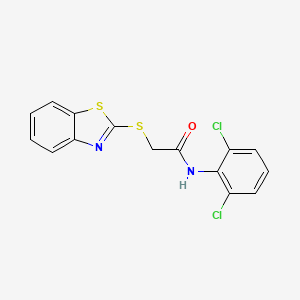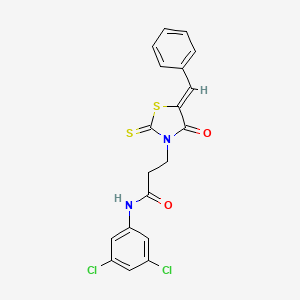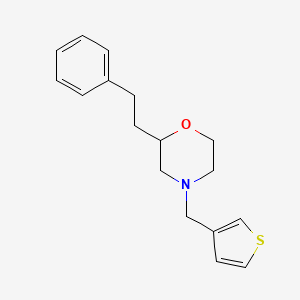
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that the compound may act by binding to the active site of the target enzyme or receptor and inhibiting its activity. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. These properties make it a potential candidate for the development of drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity, which make it an ideal candidate for studying the activity of enzymes and receptors. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are numerous future directions for research on 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential of this compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Studies to determine the toxicity and safety profile of this compound.
5. Development of new synthetic methods for the production of this compound.
Conclusion:
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has potential applications in drug discovery. Its high potency and selectivity make it an ideal candidate for studying the activity of enzymes and receptors. Further research is required to fully understand the mechanism of action of this compound and to develop derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3-methylbutylamine with 5-methyl-1,3-thiazol-2-ylcarbonyl chloride, followed by the addition of pyrrolidine-3-carboxylic acid and the subsequent removal of the protecting groups. This method has been reported in the literature and has been found to give good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various enzymes and receptors, including but not limited to, proteases, kinases, and G protein-coupled receptors. These properties make it a potential candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-9(2)4-5-17-8-11(6-12(17)18)13(19)16-14-15-7-10(3)20-14/h7,9,11H,4-6,8H2,1-3H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVRUNBHTIEZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)
![4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B5971139.png)

![4-{4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5971152.png)

![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)
![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B5971213.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)
